molecular formula C10H10O4 B1334357 Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 20197-75-5

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No. B1334357
Key on ui cas rn: 20197-75-5
M. Wt: 194.18 g/mol
InChI Key: GYUXWAIDEGEMEE-UHFFFAOYSA-N
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Patent
US08598342B2

Procedure details

To a solution of methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (780 mg, 4.0 mmol) in acetic acid (3 mL) was added dropwise conc. HNO3 (4 mL) while keeping the temperature below 20° C. and the resulting reaction mixture was warmed to room temperature. After stirring for 1 hr, the mixture was poured onto ice-water with vigorous stirring. The resulting white precipitate was collected by vacuum filtration and dried under reduced pressure to yield methyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (889 mg, 92%). 1H NMR (DMSO-d6, 600 MHz) δ 7.64 (s, 1H), 7.30 (s, 1H), 4.41-4.38 (m, 4H), 3.80 (s, 3H); MS (ES+) m/z 240.0 (M+H)+
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=[CH:10][C:2]1=2.[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[N+:15]([C:9]1[C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]2[O:4][CH2:5][CH2:6][O:1][C:2]=2[CH:10]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
O1C2=C(OCC1)C=C(C=C2)C(=O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 20° C.
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice-water with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCCO2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 889 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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